molecular formula C16H12N2O3 B5517036 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid CAS No. 296790-57-3

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid

Cat. No.: B5517036
CAS No.: 296790-57-3
M. Wt: 280.28 g/mol
InChI Key: VERHIRUGYPKZTJ-UHFFFAOYSA-N
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Description

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.08479225 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Material Science

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid derivatives play a significant role in the field of polymer science. A study by Berard et al. (1994) demonstrates the synthesis of high molecular weight linear polymers from phthalazinone derivatives, which exhibit remarkable thermooxidative stability and glass transition temperatures approaching 300°C. These polymers, synthesized from phenolphthalein derivatives, exhibit unique properties due to their O-C and N-C linkages, making them suitable for advanced material science applications (Berard, Paventi, Chan, & Hay, 1994).

Molecular Docking and Antibiotic Potency

In the realm of pharmaceutical research, compounds derived from phthalazinyl benzoic acid have been evaluated for their antibiotic potency. A study by Asegbeloyin et al. (2019) on the structural and non-covalent interaction studies of phthalazinyl benzoic acid derivatives showcased their potential in docking against DNA gyrase, indicating affinity for the target antibiotic protein. This suggests that such compounds can be explored further for their medicinal applications (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).

Environmental and Food Safety

The study of phthalates, including derivatives of phthalazinyl benzoic acid, is crucial for understanding their impact on human health and the environment. Research by Hauser and Calafat (2005) reviews the uses, metabolism, and health effects of phthalates, which are widely used in consumer products and have potential health risks. This comprehensive review highlights the importance of monitoring and regulating phthalate exposure to ensure environmental and food safety (Hauser & Calafat, 2005).

Advanced Analytical Techniques

The interaction of aromatic carboxylic acids, including phthalazinyl derivatives, with metal surfaces has been studied using techniques like surface-enhanced Raman scattering spectroscopy and density functional theory calculations. Research by Gao et al. (2013) on the adsorption behavior of benzoic and phthalic acid on gold substrates offers insights into their structural and adsorption characteristics. Such studies are pivotal for advancing analytical techniques in chemistry (Gao, Hu, Li, Zhang, & Chen, 2013).

Properties

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-11-6-2-3-7-12(11)15(19)18(17-10)14-9-5-4-8-13(14)16(20)21/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERHIRUGYPKZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232463
Record name 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296790-57-3
Record name 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296790-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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